2-(4-(1-(2-氯苄基)-1H-吡唑并[3,4-d]嘧啶-4-基)哌嗪-1-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol” belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystallography . The analysis suggested that the compound exhibited productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .Chemical Reactions Analysis
The compound is an ATP-competitive inhibitor, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .科学研究应用
芳基哌嗪衍生物及其代谢途径
芳基哌嗪衍生物,包括结构上与2-(4-(1-(2-氯苄基)-1H-吡唑并[3,4-d]嘧啶-4-基)哌嗪-1-基)乙醇相关的化合物,已被探索其在治疗抑郁症、精神病或焦虑症方面的潜力。这些化合物经历广泛的代谢,涉及 CYP3A4 依赖性 N-脱烷基化形成 1-芳基-哌嗪,其在人类和动物中表现出多种与血清素受体相关的效应。它们在包括大脑在内的组织中的分布及其通过 CYP2D6 依赖性氧化进行的转化突显了它们的药理学意义及其代谢途径的复杂性 (S. Caccia, 2007)。
二肽基肽酶 IV (DPP IV) 抑制剂
DPP IV 抑制剂在治疗 2 型糖尿病 (T2DM) 中的作用已得到广泛研究,其中包括吡咯烷、噻唑烷二酮和值得注意的哌嗪和嘧啶等化学基团,它们因其抗糖尿病特性而被探索。这突显了尽管有上市化合物的可用性,但仍在进行寻找新的 DPP IV 抑制剂的研究,强调了像 2-(4-(1-(2-氯苄基)-1H-吡唑并[3,4-d]嘧啶-4-基)哌嗪-1-基)乙醇这样的化合物对这一领域的贡献潜力 (Laura Mendieta, T. Tarragó, E. Giralt, 2011)。
喹喔啉化合物
喹喔啉及其类似物的化学和性质与 2-(4-(1-(2-氯苄基)-1H-吡唑并[3,4-d]嘧啶-4-基)哌嗪-1-基)乙醇具有结构相似性,已对其在包括药物和抗生素在内的各种应用中的潜力进行了探索。对喹喔啉化合物、它们的合成及其生物活性的综述提供了对这些化合物在科学研究中的多功能性的见解 (Aastha Pareek and Dharma Kishor, 2015)。
吡唑并[1,5-a]嘧啶支架在药物发现中的应用
吡唑并[1,5-a]嘧啶支架是 2-(4-(1-(2-氯苄基)-1H-吡唑并[3,4-d]嘧啶-4-基)哌嗪-1-基)乙醇等化合物的组成部分,已显示出广泛的药用特性,包括抗癌和抗炎作用。这篇综述强调了构效关系 (SAR) 研究以及进一步探索该支架在开发候选药物中的潜力,表明了此类化合物研究应用的广度 (S. Cherukupalli, R. Karpoormath, B. Chandrasekaran, et al., 2017)。
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, are known to interact with various targets, including protein kinases . The specific target of “2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol” would depend on its exact structure and any modifications it might have.
Mode of Action
Many kinase inhibitors function by competitively binding to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . If “2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol” is a kinase inhibitor, it might work in a similar way.
Biochemical Pathways
The affected pathways would depend on the specific kinase or other target that the compound interacts with. Kinases are involved in a wide variety of cellular processes, so the downstream effects could be quite diverse .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its size, charge, lipophilicity, and the presence of specific functional groups. For example, compounds containing piperidine rings, like this one, often have good oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway it affects. For example, if it inhibits a kinase involved in cell proliferation, it might slow down or stop the growth of cells .
未来方向
属性
IUPAC Name |
2-[4-[1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O/c19-16-4-2-1-3-14(16)12-25-18-15(11-22-25)17(20-13-21-18)24-7-5-23(6-8-24)9-10-26/h1-4,11,13,26H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTVCWRUKMVYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。